5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene properties
5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene properties
An In-depth Technical Guide: 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene
Section 1: Introduction and Strategic Overview
5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic value lies in the unique combination of four distinct functional groups on a single benzene scaffold: a bromine atom, a fluorine atom, a methoxy group, and a trifluoromethyl group. This substitution pattern makes it an exceptionally versatile building block for the synthesis of complex molecular architectures.
The trifluoromethyl (CF₃) group is a cornerstone of modern drug design, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[1][2][3] The fluorine atom further modulates the electronic properties and metabolic fate of the molecule.[1] Critically, the bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, allowing for the precise and efficient introduction of a wide array of other functional groups.[4] This guide provides a comprehensive analysis of its properties, a plausible synthetic strategy, key reactive characteristics, and its applications, particularly within the realm of drug discovery.
Section 2: Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and spectroscopic characteristics is fundamental for its application in synthesis and research. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Core Physicochemical Data
The primary identifiers and core calculated properties for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene are summarized below.
| Property | Value | Source |
| CAS Number | 2092799-62-5 | [5][6] |
| Molecular Formula | C₈H₅BrF₄O | [5][7] |
| Molecular Weight | 273.02 g/mol | [5][7] |
| Purity (Typical) | ≥97% | [5] |
| Physical Form | Predicted to be a liquid or low-melting solid at room temperature. | N/A |
Spectroscopic Profile (Theoretical)
The following is a theoretical analysis of the expected spectroscopic signatures for the compound, which is crucial for reaction monitoring and structural confirmation.
Caption: Structure of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.
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¹H NMR: The spectrum is expected to show two signals in the aromatic region corresponding to H-4 and H-6, and one signal in the aliphatic region for the methoxy protons.
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H-4: This proton would likely appear as a doublet, coupled to H-6 (small meta coupling, J ≈ 2-3 Hz). Its chemical shift would be influenced by the para-methoxy group and the ortho-trifluoromethyl group.
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H-6: This proton would appear as a doublet of doublets, coupled to H-4 (meta coupling) and the adjacent fluorine atom at C-2 (J ≈ 7-10 Hz).
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-OCH₃: A sharp singlet is expected around 3.9-4.0 ppm.
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-
¹³C NMR: Eight distinct signals are predicted. The carbons attached to bromine, fluorine, oxygen, and the trifluoromethyl group will have characteristic chemical shifts. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.[8]
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¹⁹F NMR: Two signals are anticipated.
-
C2-F: A singlet or finely split multiplet corresponding to the single fluorine atom on the aromatic ring.
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-CF₃: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
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-
Mass Spectrometry: The molecular ion peak would exhibit a characteristic M/M+2 isotopic pattern with nearly equal intensity, which is the definitive signature of a monobrominated compound.
Section 3: Synthesis and Reactivity
Proposed Synthetic Pathway
The causality behind the proposed sequence is critical. The directing effects of the substituents must be leveraged to install the functional groups in the correct positions. A plausible route could start from the commercially available 2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Electrophilic Bromination
This protocol is a self-validating system; progress can be monitored by TLC or GC-MS, and the final product confirmed by the spectroscopic methods outlined previously.
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 eq) and a suitable solvent such as dichloromethane or carbon tetrachloride. Cool the mixture to 0 °C in an ice bath.
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Catalyst Addition: Cautiously add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq).
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Bromine Addition: Add a solution of bromine (Br₂, 1.05 eq) in the same solvent to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Rationale: The methoxy group is a strong ortho-, para-director. The position para to the methoxy group (C-5) is sterically accessible and electronically activated, making it the most likely site for electrophilic bromination.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution, and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.
Key Reactivity: The Gateway to Molecular Diversity
The primary utility of this compound is as an intermediate. The carbon-bromine bond is the most reactive site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
Caption: Utility in Suzuki-Miyaura cross-coupling reactions.
This reactivity allows for the direct attachment of aryl, heteroaryl, vinyl, or alkyl groups, providing a powerful tool for building the complex carbon skeletons required for advanced pharmaceutical candidates.[4]
Section 4: Applications in Research and Drug Discovery
The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to optimize pharmacokinetic and pharmacodynamic properties.[1][3]
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Metabolic Stability: The CF₃ group can block sites of metabolic oxidation, increasing the drug's half-life.[2]
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Lipophilicity and Permeability: The fluorinated substituents increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its biological target.[1]
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Binding Interactions: The CF₃ group can participate in favorable interactions with enzyme or receptor active sites, potentially increasing potency.
5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is an ideal starting material for creating libraries of novel compounds for high-throughput screening. By varying the boronic acid (or other coupling partner) in reactions like the Suzuki coupling, researchers can rapidly generate a diverse set of derivatives to explore structure-activity relationships (SAR) for a given biological target. Its structure is relevant to the synthesis of inhibitors, modulators, and other biologically active agents.[12][13]
Section 5: Safety and Handling
No specific safety data sheet (SDS) is available for this exact compound. Therefore, a conservative approach based on data from structurally related halogenated and fluorinated aromatic compounds is required.[14][15]
Hazard Summary (Based on Analogs)
| Hazard Class | Description | Precautionary Action |
| Skin Corrosion/Irritation | Causes skin irritation.[14] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[14] |
| Eye Damage/Irritation | Causes serious eye irritation.[14] | Wear safety glasses or a face shield. If in eyes, rinse cautiously with water for several minutes.[14] |
| Combustibility | May be a combustible liquid.[14] | Keep away from heat, sparks, and open flames. Store in a well-ventilated place.[14][15] |
| Inhalation Toxicity | May cause respiratory irritation. | Use only in a well-ventilated area or under a chemical fume hood.[16] |
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and chemical safety goggles when handling the compound.
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[16]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Section 6: Conclusion
5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene represents a sophisticated and high-value chemical building block. While detailed characterization data remains to be published, its molecular architecture—combining the metabolic benefits of fluorination with the synthetic flexibility of a bromo-substituent—makes it a powerful tool for chemists. Its primary value lies not as an end-product, but as a critical intermediate on the path to discovering and developing next-generation pharmaceuticals, agrochemicals, and functional materials. The strategic application of this compound in well-designed synthetic campaigns will undoubtedly continue to enable scientific innovation.
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